2-(2,4-Dimethoxyphenyl)quinoline-4-carboxylic acid 2-(2,4-Dimethoxyphenyl)quinoline-4-carboxylic acid
Brand Name: Vulcanchem
CAS No.: 313704-08-4
VCID: VC3771439
InChI: InChI=1S/C18H15NO4/c1-22-11-7-8-13(17(9-11)23-2)16-10-14(18(20)21)12-5-3-4-6-15(12)19-16/h3-10H,1-2H3,(H,20,21)
SMILES: COC1=CC(=C(C=C1)C2=NC3=CC=CC=C3C(=C2)C(=O)O)OC
Molecular Formula: C18H15NO4
Molecular Weight: 309.3 g/mol

2-(2,4-Dimethoxyphenyl)quinoline-4-carboxylic acid

CAS No.: 313704-08-4

Cat. No.: VC3771439

Molecular Formula: C18H15NO4

Molecular Weight: 309.3 g/mol

* For research use only. Not for human or veterinary use.

2-(2,4-Dimethoxyphenyl)quinoline-4-carboxylic acid - 313704-08-4

Specification

CAS No. 313704-08-4
Molecular Formula C18H15NO4
Molecular Weight 309.3 g/mol
IUPAC Name 2-(2,4-dimethoxyphenyl)quinoline-4-carboxylic acid
Standard InChI InChI=1S/C18H15NO4/c1-22-11-7-8-13(17(9-11)23-2)16-10-14(18(20)21)12-5-3-4-6-15(12)19-16/h3-10H,1-2H3,(H,20,21)
Standard InChI Key MWOPONYUKVBDML-UHFFFAOYSA-N
SMILES COC1=CC(=C(C=C1)C2=NC3=CC=CC=C3C(=C2)C(=O)O)OC
Canonical SMILES COC1=CC(=C(C=C1)C2=NC3=CC=CC=C3C(=C2)C(=O)O)OC

Introduction

Chemical Identity and Structure

2-(2,4-Dimethoxyphenyl)quinoline-4-carboxylic acid is a heterocyclic compound featuring a quinoline core with a carboxylic acid group at the 4-position and a 2,4-dimethoxyphenyl substituent at the 2-position. This compound is registered in chemical databases with the following identifiers:

  • PubChem CID: 742471

  • CAS Registry Number: 313704-08-4

  • Molecular Formula: C18H15NO4

The compound's structure consists of a fused bicyclic quinoline system with a pendant 2,4-dimethoxyphenyl group and a carboxylic acid moiety. The presence of methoxy groups at the 2 and 4 positions of the phenyl ring contributes to the compound's distinctive electronic and steric properties, potentially influencing its biological activity profile .

Structural Characteristics

The quinoline nucleus of 2-(2,4-Dimethoxyphenyl)quinoline-4-carboxylic acid consists of a benzene ring fused with a pyridine ring, forming a planar heterocyclic system. The carboxylic acid group at the 4-position of the quinoline ring is a key functional group that can participate in hydrogen bonding interactions with biological targets. The 2,4-dimethoxyphenyl substituent at the 2-position introduces additional functionality and modifies the electronic properties of the quinoline core .

Physicochemical Properties

Based on computed properties available from PubChem, 2-(2,4-Dimethoxyphenyl)quinoline-4-carboxylic acid exhibits the following physicochemical characteristics:

PropertyValueSource
Molecular Weight309.3 g/molComputed by PubChem 2.2
XLogP3-AA3.3Computed by XLogP3 3.0
Hydrogen Bond Donor Count1Computed by Cactvs 3.4.8.18
Hydrogen Bond Acceptor Count5Computed by Cactvs 3.4.8.18
Rotatable Bond Count4Computed by Cactvs 3.4.8.18
Exact Mass309.10010796 DaComputed by PubChem 2.2

These properties suggest that 2-(2,4-Dimethoxyphenyl)quinoline-4-carboxylic acid has moderate lipophilicity (XLogP3-AA of 3.3), which may facilitate membrane permeability while maintaining sufficient water solubility for biological applications. The presence of one hydrogen bond donor (the carboxylic acid OH) and five hydrogen bond acceptors (the carboxylic acid carbonyl, quinoline nitrogen, and three oxygen atoms from the methoxy groups) enables the molecule to form multiple interactions with biological targets .

Synthesis Methods

Doebner Reaction Approach

The synthesis of quinoline-4-carboxylic acid derivatives, including 2-(2,4-Dimethoxyphenyl)quinoline-4-carboxylic acid, commonly employs the Doebner reaction as a key methodology. This reaction involves the condensation of an aniline derivative with an aldehyde and pyruvic acid to form the quinoline core with a carboxylic acid functionality at the 4-position .

For 2-(2,4-Dimethoxyphenyl)quinoline-4-carboxylic acid specifically, the synthesis would typically involve the reaction of aniline with 2,4-dimethoxybenzaldehyde and pyruvic acid. The reaction proceeds through initial formation of an imine intermediate, followed by cyclization and dehydration to yield the quinoline-4-carboxylic acid product .

The Doebner reaction mechanism has been extensively studied and involves several steps:

  • Condensation of aniline with the aldehyde to form an imine

  • Reaction of the imine with pyruvic acid

  • Cyclization to form a dihydroquinoline intermediate

  • Oxidation through hydrogen transfer to yield the quinoline-4-carboxylic acid

Recent advancements in the Doebner reaction have improved its applicability to anilines with varying electronic properties. As reported by researchers, "The Doebner hydrogen-transfer reaction has been developed for the synthesis of substituted quinolines from anilines possessing electron-withdrawing groups, which are known to give products in low yields when used in the conventional Doebner reaction" .

Biological Activities and Applications

Enzyme Inhibition Activity

Quinoline-4-carboxylic acids have also been investigated as inhibitors of various enzymes. Of particular interest is their potential as dihydroorotate dehydrogenase (DHODH) inhibitors. DHODH is an essential enzyme in the de novo pyrimidine biosynthesis pathway and represents a promising target for the development of antiproliferative, immunosuppressive, and antiparasitic agents .

Research has shown that "The carboxylate of brequinar forms a salt bridge with R136 and a potential hydrogen bond interaction with Q47, exemplifying the importance of the carboxylic acid" . This finding highlights the significance of the carboxylic acid functionality present in 2-(2,4-Dimethoxyphenyl)quinoline-4-carboxylic acid for potential DHODH inhibition.

Structure-Activity Relationships

Role of the Dimethoxyphenyl Group

The 2,4-dimethoxyphenyl substituent at the 2-position of the quinoline core in 2-(2,4-Dimethoxyphenyl)quinoline-4-carboxylic acid likely plays a significant role in determining the compound's biological activity profile. The methoxy groups can participate in hydrogen bonding interactions with target proteins and may influence the electronic properties of the quinoline system .

Structure-activity relationship studies of related compounds suggest that "The brequinar binding pocket of DHODH is primarily filled with nonpolar residues, therefore requiring lipophilic moieties" . The 2,4-dimethoxyphenyl group may contribute to favorable binding interactions through a combination of hydrophobic contacts and hydrogen bonding capabilities.

Importance of the Carboxylic Acid Moiety

The carboxylic acid group at the 4-position of the quinoline ring is a critical feature for the biological activity of quinoline-4-carboxylic acid derivatives. Research has demonstrated that this group forms essential interactions with target proteins, such as the salt bridge with R136 in DHODH .

Additionally, the carboxylic acid functionality can influence the compound's physicochemical properties, including solubility and membrane permeability, which are important factors for drug-like molecules. The acidic nature of this group may also affect the compound's distribution in biological systems and its ability to interact with specific targets .

Comparative Analysis with Related Compounds

Structural Analogues

Several structurally related quinoline-4-carboxylic acid derivatives have been reported in the literature, including 2-(2,5-Dimethylphenyl)quinoline-4-carboxylic acid (PubChem CID: 616123) . Comparing the properties of these analogues provides insights into the structure-activity relationships of this class of compounds.

CompoundMolecular WeightXLogP3-AAH-Bond DonorsH-Bond Acceptors
2-(2,4-Dimethoxyphenyl)quinoline-4-carboxylic acid309.3 g/mol3.315
2-(2,5-Dimethylphenyl)quinoline-4-carboxylic acid277.3 g/mol4.113

The presence of methoxy groups in 2-(2,4-Dimethoxyphenyl)quinoline-4-carboxylic acid, compared to methyl groups in the 2,5-dimethyl analogue, results in increased hydrogen bond accepting capacity and slightly reduced lipophilicity . These differences may influence the compounds' biological activity profiles and pharmacokinetic properties.

Pharmacophore Features

Analysis of the essential pharmacophore features of quinoline-4-carboxylic acid derivatives provides valuable information for understanding the potential activity of 2-(2,4-Dimethoxyphenyl)quinoline-4-carboxylic acid. Research has identified key structural elements required for binding to specific targets:

"The carboxylate of brequinar forms a salt bridge with R136 and a potential hydrogen bond interaction with Q47, exemplifying the importance of the carboxylic acid. The remaining interactions between brequinar and DHODH occur in a hydrophobic channel with the biphenyl group or the quinoline core with residues such as M43, L58, A59, and P364" .

Based on this information, the 2-(2,4-Dimethoxyphenyl)quinoline-4-carboxylic acid likely shares similar pharmacophore features, with the carboxylic acid group forming critical interactions and the aromatic ring systems engaging in hydrophobic interactions with target proteins.

Current Research Status and Future Directions

Recent Advances

Recent research on quinoline-4-carboxylic acid derivatives has focused on improving their synthesis methods and exploring their diverse biological activities. The development of the Doebner hydrogen-transfer reaction has expanded the scope of accessible quinoline derivatives, enabling the synthesis of compounds with various substituents .

Studies have also investigated structure-guided approaches to designing improved inhibitors of specific targets, such as DHODH. Researchers have identified "potential residues, T63 and Y356, suitable for novel H-bonding interactions... in the brequinar-binding pocket" . These findings may guide future modifications of 2-(2,4-Dimethoxyphenyl)quinoline-4-carboxylic acid to enhance its potency and selectivity.

Future Research Opportunities

Several promising directions for future research on 2-(2,4-Dimethoxyphenyl)quinoline-4-carboxylic acid and related compounds can be identified:

  • Comprehensive biological evaluation to determine its full spectrum of activities

  • Structure-based design of optimized derivatives with enhanced potency and selectivity

  • Investigation of potential synergistic effects with established therapeutic agents

  • Development of improved synthetic routes for more efficient and sustainable production

  • Detailed mechanistic studies to elucidate its mode of action against specific targets

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